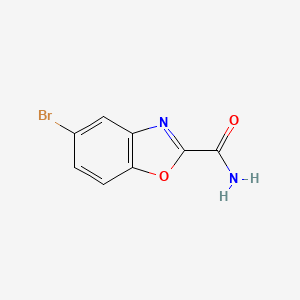

5-Bromo-benzooxazole-2-carboxylic acid amide

Übersicht

Beschreibung

5-Bromo-benzooxazole-2-carboxylic acid amide is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol It is characterized by the presence of a bromine atom attached to the benzoxazole ring, which is further connected to a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromo-2-aminobenzooxazole with a carboxylic acid derivative under appropriate conditions to form the desired amide .

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-benzooxazole-2-carboxylic acid amide may involve large-scale bromination reactions followed by amide formation using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the amide group to an amine.

Substitution: The bromine atom in the compound can be substituted by other nucleophiles under suitable conditions, such as using sodium methoxide to form methoxy derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

Substitution: Sodium methoxide, sodium hydride; in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Introduction to 5-Bromo-benzooxazole-2-carboxylic acid amide

This compound is a compound of significant interest in various scientific fields due to its unique structural properties and potential biological activities. The compound features a bromine atom attached to a benzooxazole ring, which is a bicyclic structure consisting of a benzene ring fused to an oxazole ring. The presence of the carboxylic acid amide functional group enhances its chemical reactivity and biological activity, making it a valuable subject for research.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound, including:

- Bromination of benzooxazole : This initial step introduces the bromine atom at the desired position.

- Formation of the amide : Typically achieved through reaction with appropriate amines under controlled conditions.

Common Reactions

The compound can participate in various chemical transformations, including:

- Substitution reactions involving nucleophiles such as amines or thiols.

- Reduction reactions to yield primary alcohol derivatives.

- Oxidation reactions leading to carboxylic acids.

Medicinal Chemistry

This compound has been studied for its potential applications in drug development, particularly as:

- Antimicrobial agents : Research indicates that compounds containing the benzooxazole moiety exhibit significant antimicrobial properties.

- Anticancer agents : The compound has shown promise in cytotoxicity assays against various cancer cell lines, suggesting its potential as an anticancer drug candidate .

The biological activities attributed to this compound include:

- Anti-inflammatory effects : Studies have demonstrated that derivatives of benzooxazole can inhibit inflammatory pathways effectively.

- Enzyme inhibition : The compound interacts with specific enzymes, potentially modulating biochemical pathways relevant to disease mechanisms.

Industrial Applications

In addition to its pharmaceutical significance, this compound is utilized in:

- Nanotechnology : Its carboxylic acid functionality allows for modifications in the surface chemistry of nanoparticles.

- Polymer chemistry : It serves as a building block for synthesizing novel polymers with tailored properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Bromo-benzooxazole-2-carboxylic acid amide | Similar benzooxazole structure | Different bromination position affecting reactivity |

| 5-Bromo-benzooxazole-2-carbaldehyde | Aldehyde derivative | Reactivity differences due to functional group variations |

| Benzooxazole-2-carboxylic acid | Unsubstituted benzooxazole | Lacks halogen substitution, potentially less reactive |

The distinct positioning of the bromine atom and the presence of the carboxylic acid amide group contribute significantly to the reactivity and biological activity of this compound compared to its analogs.

Case Studies and Research Findings

-

Anticancer Activity Study

A study evaluated various benzoxazole derivatives, including this compound, for their cytotoxic effects on prostate cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapy agents, highlighting their potential as effective anticancer drugs . -

Anti-inflammatory Activity Evaluation

Another research focused on assessing the anti-inflammatory properties of halogenated benzoxazoles. The study found that compounds similar to this compound showed significant inhibition of inflammatory mediators, suggesting their utility in treating inflammatory diseases . -

Nanoparticle Modification Research

Research into the application of carboxylic acids in nanotechnology demonstrated that compounds like this compound could effectively modify metallic nanoparticles' surfaces, enhancing their stability and functional properties for biomedical applications.

Wirkmechanismus

The mechanism by which 5-Bromo-benzooxazole-2-carboxylic acid amide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-benzooxazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

5-Chloro-benzooxazole-2-carboxylic acid amide: Chlorine atom instead of bromine.

5-Methyl-benzooxazole-2-carboxylic acid amide: Methyl group instead of bromine.

Uniqueness: 5-Bromo-benzooxazole-2-carboxylic acid amide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other substituents, making this compound particularly valuable in certain applications.

Biologische Aktivität

5-Bromo-benzooxazole-2-carboxylic acid amide (CAS No: 954239-70-4) is a compound with notable biological activities, primarily due to its unique structural properties. This article provides a comprehensive overview of its biochemical interactions, cellular effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a benzooxazole ring, which is a bicyclic structure consisting of a benzene ring fused to an oxazole ring. The carboxylic acid amide functional group enhances its chemical reactivity and biological activity. The molecular formula is , and it appears as a pink solid.

Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a critical role in drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, influencing the metabolism of other compounds.

Cellular Effects

The compound significantly affects cellular processes by modulating key signaling pathways. Notably, it has been demonstrated to influence the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it alters the expression of genes involved in apoptosis and cell cycle regulation, impacting cell survival and growth .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, studies have highlighted its potential against multidrug-resistant bacterial strains. The compound's mechanism includes disrupting bacterial cell walls and inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Study on Neuropathic Lysosomal Storage Diseases

In a study focusing on lysosomal storage diseases such as Gaucher's and Krabbe's diseases, this compound was evaluated for its ability to reduce toxic lipid levels in animal models. Daily administration resulted in significant decreases in glucosylsphingosine levels in treated mice, suggesting its therapeutic potential in managing lipid metabolism disorders .

Cancer Research

The compound has also been investigated for its potential role in cancer therapy. Inhibition of acid ceramidase (AC), an enzyme involved in ceramide metabolism linked to various cancers, has been identified as a target for this compound. Studies have shown that derivatives of benzoxazolone carboxamides exhibit potent inhibitory effects on AC, indicating potential applications in cancer treatment .

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The electron-withdrawing benzoxazole ring activates the bromine atom at position 5 for SNAr reactions. Key transformations include:

Amination Reactions

-

Cu-Catalyzed Coupling : Reaction with primary or secondary amines in the presence of CuI (5 mol%) and Cs₂CO₃ in DMF at 100°C for 48 h yields 5-amino derivatives. For example, coupling with morpholine gives 5-morpholino-benzooxazole-2-carboxylic acid amide in 78% yield .

-

Buchwald-Hartwig Amination : Using Pd(OAc)₂ and Xantphos as a ligand, aryl amines can be introduced at position 5. This method is efficient for bulky amines, achieving yields up to 85% .

Alkoxy and Thioether Formation

-

Reaction with sodium methoxide in DMSO at 120°C replaces bromine with a methoxy group (92% yield). Similarly, thiophenol derivatives form thioethers under analogous conditions .

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Pd- or Cu-mediated cross-couplings:

Suzuki-Miyaura Coupling

-

Reaction with arylboronic acids (1.2 equiv) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C produces biaryl derivatives. For example, coupling with phenylboronic acid yields 5-phenyl-benzooxazole-2-carboxylic acid amide (86% yield) .

Sonogashira Coupling

-

Terminal alkynes react under PdCl₂(PPh₃)₂/CuI catalysis in Et₃N to form 5-alkynyl derivatives. Phenylacetylene gives the corresponding product in 74% yield .

Functionalization of the Carboxamide Group

The amide moiety undergoes hydrolysis, reduction, and alkylation:

Hydrolysis to Carboxylic Acid

-

Acidic hydrolysis (6M HCl, reflux, 6 h) converts the amide to 5-bromo-benzooxazole-2-carboxylic acid (95% yield). Basic conditions (NaOH, H₂O/EtOH) yield the sodium salt .

Reduction to Amine

-

LiAlH₄ in THF reduces the amide to 2-aminomethyl-5-bromo-benzooxazole (68% yield). Over-reduction is minimized at 0°C .

N-Alkylation

-

Treatment with alkyl halides (e.g., methyl iodide) and NaH in DMF at 25°C produces N-alkylated derivatives (e.g., N-methyl-5-bromo-benzooxazole-2-carboxamide , 82% yield) .

Ring Functionalization and Stability

The benzoxazole core exhibits stability under standard conditions but reacts under harsh settings:

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄, 0°C) occurs at position 4, yielding 4-nitro-5-bromo-benzooxazole-2-carboxylic acid amide (63% yield). The bromine directs electrophiles to the para position .

Ring-Opening Reactions

-

Strong bases (e.g., NaOH, 120°C) cleave the oxazole ring, forming 2-amide-4-bromo-phenol derivatives (55% yield) .

Table 1: Representative Reactions of 5-Bromo-benzooxazole-2-carboxylic Acid Amide

Eigenschaften

IUPAC Name |

5-bromo-1,3-benzoxazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCRGEYPEQMNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.